molecular formula C32H33N5O3 B2981332 1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carbonitrile CAS No. 2034511-03-8

1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carbonitrile

Cat. No.: B2981332
CAS No.: 2034511-03-8
M. Wt: 535.648
InChI Key: YCWKVBZGZLJFBB-UHFFFAOYSA-N
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Description

1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carbonitrile is a useful research compound. Its molecular formula is C32H33N5O3 and its molecular weight is 535.648. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Tetra- and Penta-heterocyclic Compounds

Research on compounds incorporating isoquinoline moieties, similar to the one , often focuses on the synthesis of novel heterocyclic compounds. For instance, studies have detailed the synthesis of tetra- and penta-heterocyclic compounds through reactions involving isoquinoline derivatives. These synthesized compounds are explored for their potential applications in various fields, including materials science, pharmacology, and organic chemistry, due to their complex structures and properties (Abdallah, Hassaneen, & Abdelhadi, 2009).

Facile Synthesis of Heterocyclic Derivatives

Another area of interest is the facile synthesis of heterocyclic derivatives, such as pyrimido[4,5-b]quinoline derivatives, from simpler starting materials. These reactions often involve cyclocondensation or Michael addition reactions and aim at creating compounds with potential bioactivity or unique chemical properties for further exploration in medicinal chemistry and chemical biology (Elkholy & Morsy, 2006).

Acylation Reactions and Derivative Synthesis

The acylation reactions of isoquinoline derivatives, leading to the synthesis of compounds with varied functional groups, also highlight the chemical versatility and potential applications of these molecules in synthesizing novel organic compounds. Such reactions often result in the creation of enamino ketones and other derivatives, opening new avenues for the development of pharmaceuticals, agrochemicals, and other industrial chemicals (Mikhailovskii, Surikova, Chugainov, & Vakhrin, 2013).

Properties

IUPAC Name

1-[2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetyl]-4-phenylpiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O3/c33-23-32(25-8-2-1-3-9-25)12-14-36(15-13-32)28(38)22-35-18-16-34(17-19-35)20-21-37-30(39)26-10-4-6-24-7-5-11-27(29(24)26)31(37)40/h1-11H,12-22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWKVBZGZLJFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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